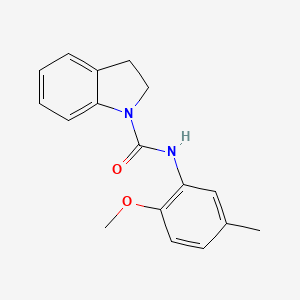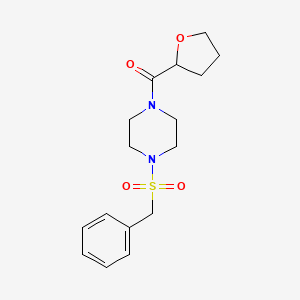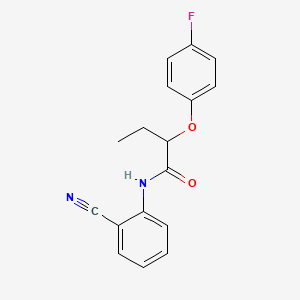
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an important tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves the inhibition of RhoA, RhoC, and RhoGDI. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cell adhesion. RhoC is a related protein that is involved in cell migration and invasion. RhoGDI is a protein that regulates the activity of Rho proteins. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide binds to the active site of RhoA, RhoC, and RhoGDI, preventing their activity and leading to the disruption of the cytoskeleton and cell adhesion.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been shown to have several biochemical and physiological effects. Inhibition of RhoA, RhoC, and RhoGDI leads to the disruption of the actin cytoskeleton, which affects cell adhesion, migration, and invasion. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is its specificity for RhoA, RhoC, and RhoGDI. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the function of these proteins. However, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of larger proteins. In addition, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide may have limited efficacy in vivo, as it may not be able to cross the blood-brain barrier.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RhoA, RhoC, and RhoGDI. Another area of interest is the investigation of the role of RhoA, RhoC, and RhoGDI in other diseases, such as inflammatory disorders and infectious diseases. Finally, the use of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide in combination with other drugs or therapies may be a promising approach for the treatment of various diseases.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is a small molecule inhibitor that has become an important tool for scientific research. This compound has shown promising results in various studies and has been used to study the function of RhoA, RhoC, and RhoGDI. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has several biochemical and physiological effects, including the disruption of the actin cytoskeleton and induction of apoptosis. While N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has some limitations, it remains a valuable tool for studying the function of these proteins, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves several steps. The starting material is 2-methoxy-5-methylbenzoic acid, which is converted into 2-methoxy-5-methylbenzoyl chloride by reacting with thionyl chloride. The resulting compound is then reacted with 1H-indole-5-amine to obtain the final product, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide. The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been reported in several scientific journals, and the compound can be obtained from commercial suppliers.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several targets, including RhoA, RhoC, and RhoGDI. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been used in studies related to cancer, cardiovascular diseases, and neurological disorders. This compound has also been used to study the role of RhoA in cell migration, invasion, and proliferation.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-8-16(21-2)14(11-12)18-17(20)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDVYKILMAYDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)
![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)

![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)

![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![2-[2-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethoxy]ethanol](/img/structure/B5497786.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)